2-Methyl 4-benzyloxybenzaldehyde
Overview
Description
Synthesis Analysis
- The synthesis of similar substituted benzaldehydes involves multi-step processes such as palladium-catalyzed ortho-bromination and subsequent reactions (Dubost et al., 2011).
- An alternative approach includes reactions such as oxidative Pd-catalysed cyclization/alkoxycarbonylation of alkynyl precursors (Bacchi et al., 2004).
- Specifically, 4-benzyloxy-2-methoxybenzaldehyde was synthesized using O-alkylation and Vilsmeier-Hack reaction, indicating the versatility of synthesis methods for similar compounds (Lu Yong-zhong, 2011).
Molecular Structure Analysis
- Molecular structure analysis of similar compounds, such as ortho-dimethoxybenzene derivatives, reveals significant changes in ring geometry influenced by substituent groups (Krygowski et al., 1998).
- For 2-methylbenzaldehyde, a study on its conformations suggested preferences based on intramolecular interactions, which could be relevant for understanding the structure of 2-Methyl 4-benzyloxybenzaldehyde (Schaefer et al., 1980).
Chemical Reactions and Properties
- Benzaldehyde derivatives, including those similar to 2-Methyl 4-benzyloxybenzaldehyde, often participate in complex chemical reactions forming various compounds and complexes (Prathima et al., 2010).
Physical Properties Analysis
- Physical properties such as crystalline structure and intermolecular interactions of benzaldehyde derivatives have been extensively studied, providing insights into their solid-state behavior (Das et al., 2013).
Chemical Properties Analysis
- The chemical properties of benzaldehyde derivatives, including reactivity and interaction with various chemical agents, are critical for their application in synthesis and material science. Studies on compounds like 2,4-dihydroxybenzaldehyde provide a foundation for understanding the reactivity of 2-Methyl 4-benzyloxybenzaldehyde (Hu et al., 1999).
Scientific Research Applications
Organic Synthesis and Drug Development:
- It is used in the synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-glucopyranose, which is important in protecting the amino group on D-glucosamine (Cui Yun-qi, 2010).
- Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance solid phase organic synthesis, providing high purity products (E. Swayze, 1997).
- A synthesized chelating agent, 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), shows potential for chelating Cd(II) ions with a flower-like nanorod structure (L. N. Suvarapu & S. Baek, 2015).
Biochemical Research:
- Compounds derived from benzyloxybenzaldehyde, particularly compound 29, exhibit significant anticancer activity against HL-60 cells, influencing cell cycle progression and inducing apoptosis (Chin-Fen Lin et al., 2005).
- 4-Benzyloxybenzaldehyde exhibits a considerable non-linear optical response, antioxidant property, and inhibition capability, and it shows significant binding with the microtubule-associated tau protein in the nervous system (V. Anbu et al., 2017).
Material Science and Catalysis:
- Copper-catalyzed oxidation of benzylic alcohols to aromatic aldehydes in water at room temperature is efficient, leading to high yields and can be reused in subsequent reaction cycles (Jiang-Ping Wu et al., 2016).
- Polymer-supported copper catalysts effectively convert phenols to hydroxybenzaldehydes and p-benzoquinones with dioxygen, with selectivity depending on reaction conditions and catalyst composition (K. Takaki et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPJBJWJCZBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374913 | |
Record name | 2-Methyl 4-benzyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl 4-benzyloxybenzaldehyde | |
CAS RN |
101093-56-5 | |
Record name | 2-Methyl 4-benzyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101093-56-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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